molecular formula C21H20N2O4S2 B6524313 10-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one CAS No. 683780-32-7

10-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one

Cat. No.: B6524313
CAS No.: 683780-32-7
M. Wt: 428.5 g/mol
InChI Key: AAOADKHNFOGATJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic molecule featuring a 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one core. Key structural elements include:

  • 10-sulfanyl group: Functionalized with a 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl substituent, introducing a benzodioxin moiety known for bioactivity modulation (e.g., anti-inflammatory and antibacterial effects) .
  • Tricyclic scaffold: The fused heterocyclic system (containing sulfur and nitrogen atoms) may confer rigidity and electronic properties relevant to binding interactions.

The benzodioxin subunit is notable for its role in bioactive molecules, such as anti-inflammatory carboxylic acids (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, comparable to ibuprofen in potency) .

Properties

IUPAC Name

10-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-2-23-20(25)18-13-4-3-5-17(13)29-19(18)22-21(23)28-11-14(24)12-6-7-15-16(10-12)27-9-8-26-15/h6-7,10H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOADKHNFOGATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC4=C(C=C3)OCCO4)SC5=C2CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Variations

The compound belongs to a family of tricyclic diazatricyclododecatrienones with variable substituents at positions 10 and 11. Key analogues include:

Compound Name Substituents (Position 10/11) Molecular Weight Key Features
Target Compound 10-[2-(benzodioxin-6-yl)-2-oxoethyl]sulfanyl; 11-ethyl ~480 g/mol Benzodioxin moiety for bioactivity; moderate lipophilicity due to ethyl group.
11-Octyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one 10-sulfanyl; 11-octyl ~520 g/mol Higher lipophilicity (octyl chain); potential for enhanced membrane penetration.
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one 10-sulfanyl; 4-methoxyphenyl ~490 g/mol Aromatic methoxy group for π-π interactions; reduced solubility in aqueous media.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-phenyl-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Benzodioxin-linked oxadiazole ~400 g/mol Simpler acetamide derivative; demonstrated antibacterial activity (MIC: 2–8 µg/mL).

Key Findings from Comparative Analysis

The oxadiazole derivatives in showed MIC values as low as 2 µg/mL against Staphylococcus aureus, suggesting that the benzodioxin-sulfanyl motif may enhance antimicrobial activity. The 11-octyl analogue may prioritize membrane interaction due to its hydrophobicity, whereas the 4-methoxyphenyl variant could favor receptor binding via aromatic interactions.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to , involving nucleophilic substitution between a benzodioxin-derived electrophile (e.g., bromoacetamide) and a sulfanyl nucleophile.

Thermodynamic and Electronic Properties :

  • The tricyclic core’s van der Waals volume and electronic structure (influenced by sulfur and nitrogen atoms) may stabilize interactions with hydrophobic protein pockets .
  • Substituent variations (e.g., ethyl vs. octyl) alter logP values, impacting bioavailability.

Limitations and Gaps: Direct pharmacological data for the target compound are absent; inferences rely on structural analogues.

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